

Spectroscopic Characterization of 7-Nitro-1-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitro-1-tetralone

Cat. No.: B1293709

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **7-Nitro-1-tetralone** (CAS No: 40353-34-2), a key intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Overview of 7-Nitro-1-tetralone

7-Nitro-1-tetralone is a derivative of 1-tetralone, a bicyclic ketone widely used as a precursor in the synthesis of various natural products and medicinally important compounds.^[1] The introduction of a nitro group ($-\text{NO}_2$) onto the aromatic ring significantly influences its chemical properties and reactivity, making its structural confirmation via spectroscopic methods crucial.

Chemical Structure:

- IUPAC Name: 7-nitro-3,4-dihydro-2H-naphthalen-1-one^[2]
- Molecular Formula: $\text{C}_{10}\text{H}_9\text{NO}_3$ ^{[3][4]}
- Molecular Weight: 191.18 g/mol ^{[2][3][4]}

Spectroscopic Data

The following sections present the key spectroscopic data for **7-Nitro-1-tetralone**, summarized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to determine the structure of organic compounds by analyzing the magnetic properties of hydrogen nuclei. The data presented here was acquired on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent.

Table 1: ¹H NMR Spectroscopic Data for **7-Nitro-1-tetralone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
2.18-2.25	m	2H	-	CH ₂ (Position 3)
2.75	t	2H	6.8	CH ₂ (Position 4)
3.10	t	2H	6.1	CH ₂ (Position 2)
7.45	d	1H	8.4	ArH (Position 5)
8.30	dd	1H	8.4, 2.4	ArH (Position 6)
8.86	d	1H	2.4	ArH (Position 8)

Source:[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is highly effective for identifying specific functional groups.

Table 2: Key IR Absorption Bands for **7-Nitro-1-tetralone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
1675	Strong	Aromatic Ketone (C=O)	Stretch
1500	Strong	Nitro Group (N-O)	Asymmetric Stretch
1340	Strong	Nitro Group (N-O)	Symmetric Stretch

Source:[3]

The presence of a strong absorption band at 1675 cm⁻¹ is characteristic of the carbonyl group of an aromatic ketone.[3][5] The bands at 1500 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[3][5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 3: GC-MS Fragmentation Data for **7-Nitro-1-tetralone**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
191	High	[M] ⁺ (Molecular Ion)
163	Moderate	[M-CO] ⁺

Source:[2]

The mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 191, which corresponds to the molecular weight of **7-Nitro-1-tetralone**.[2] Another significant fragment is observed at m/z 163, likely resulting from the loss of a carbonyl group (CO).

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above.

Synthesis of 7-Nitro-1-tetralone

A common method for the synthesis of **7-Nitro-1-tetralone** involves the nitration of α -tetralone.

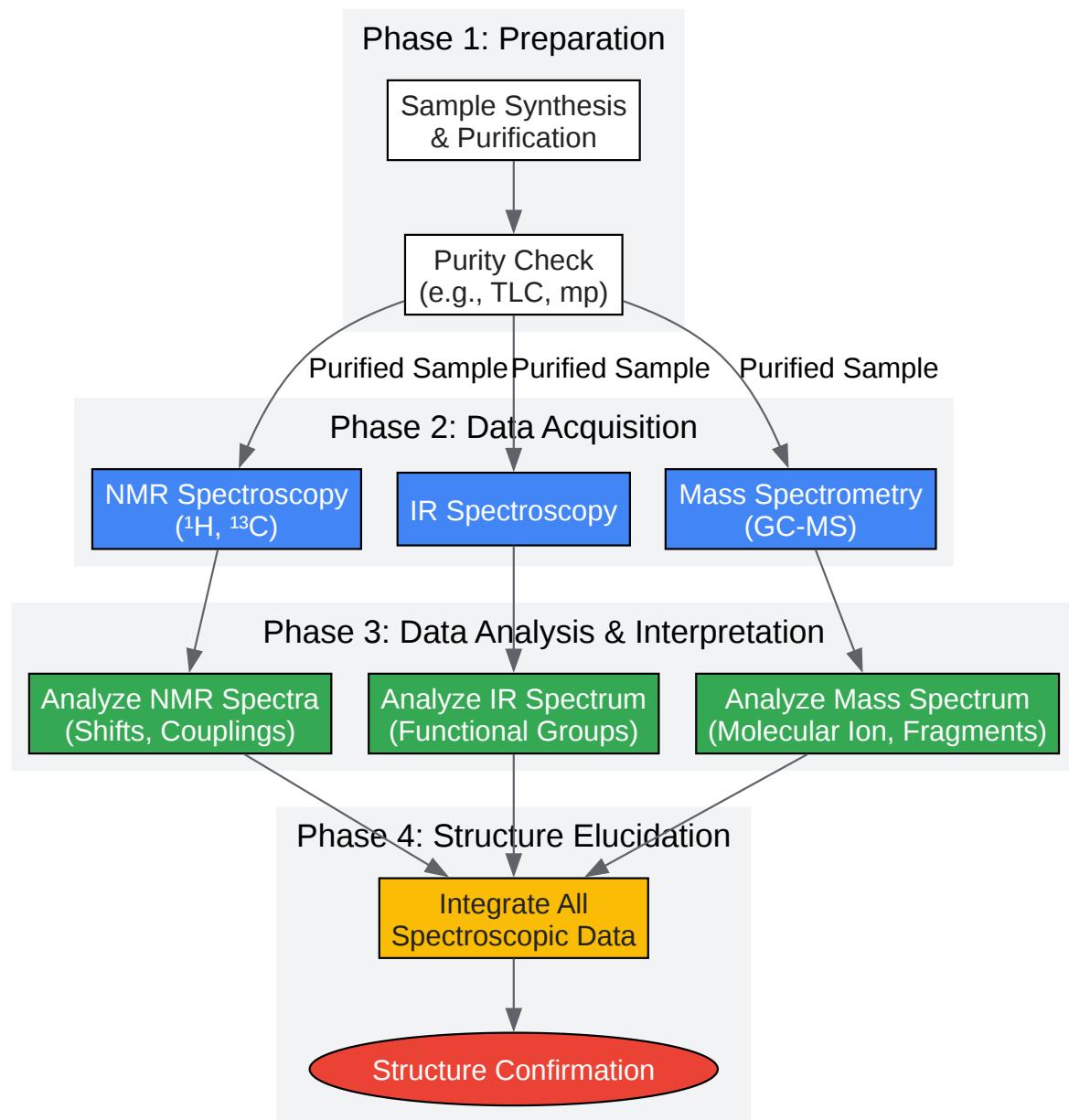
[1]

- Preparation: 1-Tetralone (1 equivalent) is dissolved in concentrated sulfuric acid at 0°C in an ice bath.
- Nitration: A solution of potassium nitrate (1.08 equivalents) in concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 15°C.[3]
- Reaction: The mixture is stirred for approximately one hour after the addition is complete.[3]
- Quenching & Isolation: The reaction mixture is poured into crushed ice to precipitate the product. The solid is collected by filtration and washed with distilled water.[3]
- Purification: The crude product is purified by recrystallization from an ethanol/water mixture to yield **7-Nitro-1-tetralone** as a light yellow solid.[3]

NMR Data Acquisition

- Sample Preparation: Approximately 5-10 mg of purified **7-Nitro-1-tetralone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The ^1H NMR spectrum is recorded on a 400 MHz NMR spectrometer.
- Data Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Data Acquisition


- Sample Preparation: The spectrum can be obtained using a thin film or a KBr wafer method. [2][3] For the KBr method, a small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[6]
- Instrumentation: An FTIR spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. The sample is then placed in the beam path, and the spectrum is acquired over a typical range of 4000-400 cm^{-1} .
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

MS Data Acquisition

- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. Electron Ionization (EI) is a common ionization method for this type of analysis.
- Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer scans a range of m/z values to detect the ions.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The characterization of a chemical compound like **7-Nitro-1-tetralone** follows a logical workflow that integrates various spectroscopic techniques to provide a complete structural elucidation. This process ensures that data is collected and analyzed systematically.[7][8]

Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Overview of Synthetic Approaches towards of Nitration of α -Tetralones – Material Science Research India [materialssciencejournal.org]
- 2. 7-Nitro-1-tetralone | C₁₀H₉NO₃ | CID 38445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. 7-Nitro-1-tetralone AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 7-Nitro-1-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293709#spectroscopic-data-of-7-nitro-1-tetralone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com